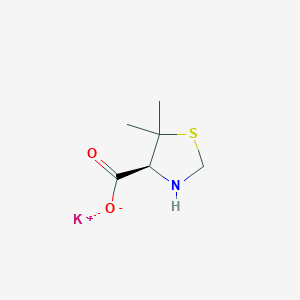![molecular formula C13H16Cl2N2O B3208361 {3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride CAS No. 1049791-13-0](/img/structure/B3208361.png)
{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride
Vue d'ensemble
Description
“{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 250.73 . This compound is also known by its CAS number 1049791-13-0 .
Molecular Structure Analysis
The molecular structure of “{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” consists of a phenyl ring (a six-membered aromatic ring) attached to an ethoxy group (an oxygen atom bonded to two carbon atoms), which is in turn attached to a pyridinyl group (a six-membered aromatic ring containing one nitrogen atom). The amine group (NH2) is attached to the phenyl ring .Applications De Recherche Scientifique
Metal Ion Affinities and Fluorescence Properties
- Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been studied for their metal ion affinities and fluorescence properties. Enhancements in solubility enabled detailed investigations into binding properties with metal ions like Zn(2+) and Cu(2+), revealing significant shifts in fluorescence emission upon binding (Jian Liang et al., 2009).
Polymer Solar Cells Applications
- Amine-based, alcohol-soluble fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, showcasing a moderate power conversion efficiency and hinting at potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).
Novel Synthesis Methods
- Innovative synthesis methods for 6-substitutedaminopyridin-2(H)-ones have been developed, demonstrating the potential for creating a variety of novel compounds with diverse applications in chemical research (A. K. Patel & N. B. Patel, 2004).
Oxidative Dehydrogenation of Amines
- Studies on the iron(III)-dependent oxidative dehydrogenation of amines have provided insights into reaction intermediates and mechanisms, contributing to the understanding of complex chemical reactions involving amines (J. P. Saucedo-Vázquez et al., 2009).
Deprotonation Studies
- Research on the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines has expanded knowledge on the reactivity of these compounds, highlighting the importance of such processes in synthetic chemistry (A. Rebstock et al., 2003).
Propriétés
IUPAC Name |
3-(2-pyridin-2-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;;/h1-6,8,10H,7,9,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLXLFGURVREGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3208286.png)
![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208291.png)
![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3208296.png)
![2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride](/img/structure/B3208302.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide](/img/structure/B3208311.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B3208327.png)
![3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3208335.png)




![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3208378.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-2-carboxamide](/img/structure/B3208384.png)